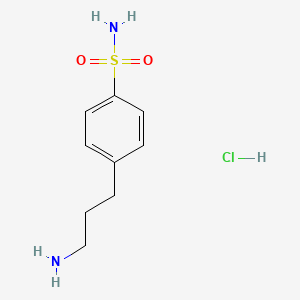

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(3-aminopropyl)benzenesulfonamide hydrochloride, which accurately describes the structural arrangement of functional groups within the molecule. The base compound, prior to salt formation, is designated as 4-(3-aminopropyl)benzenesulfonamide, indicating the presence of a three-carbon aminopropyl substituent at the para position of the benzene ring bearing the sulfonamide group. Alternative chemical registry identifications include Chemical Abstracts Service number 57846-74-9 for the hydrochloride salt form and 10079-78-4 for the free base compound.

The molecular formula for the hydrochloride salt is documented as C₉H₁₄N₂O₂S·HCl, reflecting the addition of one equivalent of hydrochloric acid to the base compound. The free base compound exhibits the molecular formula C₉H₁₄N₂O₂S with a corresponding molecular weight of 214.29 grams per mole, while the hydrochloride salt demonstrates an increased molecular weight of 250.75 grams per mole due to the incorporated chloride ion. The Simplified Molecular Input Line Entry System representation for the base compound is expressed as C1=CC(=CC=C1CCCN)S(=O)(=O)N, providing a linear notation that captures the complete structural connectivity.

The International Chemical Identifier for the hydrochloride salt is recorded as InChI=1S/C9H14N2O2S.ClH/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13;/h3-6H,1-2,7,10H2,(H2,11,12,13);1H, with the corresponding International Chemical Identifier Key being CRADEZLCQMNNCF-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous compound identification across different chemical databases and research platforms. The compound is also catalogued under various commercial designations including MFCD12914177 in chemical supplier databases, facilitating procurement and research applications.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic analysis of 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride reveals important structural features that define its three-dimensional architecture and solid-state properties. The compound typically crystallizes as a powder under standard conditions, with the hydrochloride salt form enhancing crystal stability through ionic interactions between the protonated amino group and the chloride counterion. X-ray crystallographic methods provide fundamental insights into the atomic arrangements within the crystal lattice, following established protocols for small-molecule crystallography where crystals with fewer than 100 atoms in their asymmetric unit can be effectively analyzed.

The three-dimensional conformational analysis benefits from computational modeling approaches that generate multiple conformer representations of the molecule. According to established methodologies for small organic molecules, conformational studies typically involve the generation of up to 500 conformers per compound, with diverse conformer ordering ensuring representative coverage of accessible molecular shapes. For 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride, the first ten diverse conformers provide adequate representation of the conformational space, capturing the flexibility inherent in the aminopropyl side chain while maintaining the rigid benzene ring and sulfonamide group orientations.

The crystal structure determination process involves three fundamental steps: obtaining suitable crystals with dimensions typically larger than 0.1 millimeters, subjecting these crystals to intense monochromatic X-ray beams to produce diffraction patterns, and computationally analyzing the resulting diffraction data to determine atomic positions. The molecular geometry exhibits characteristic bond lengths and angles consistent with sulfonamide compounds, with the sulfonyl group adopting its typical tetrahedral geometry around the sulfur atom. The aminopropyl chain demonstrates conformational flexibility, allowing the molecule to adopt various extended and folded conformations depending on environmental conditions and intermolecular interactions.

Collision cross section measurements provide additional three-dimensional structural information, with predicted values for various adduct ions offering insights into the compound's gas-phase conformational behavior. The following table presents predicted collision cross section values for different ionic forms:

| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 215.08488 | 144.8 |

| [M+Na]⁺ | 237.06682 | 152.2 |

| [M-H]⁻ | 213.07032 | 147.6 |

| [M+NH₄]⁺ | 232.11142 | 162.9 |

| [M+K]⁺ | 253.04076 | 148.3 |

These collision cross section values indicate that the compound maintains relatively compact conformations across different ionization states, with the ammonium adduct showing the largest collision cross section due to the additional bulk of the ammonium group.

Electronic Structure Modeling Through Quantum Mechanical Calculations

Electronic structure modeling of 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride employs sophisticated quantum mechanical calculation methods to elucidate the compound's electronic properties and predict its chemical behavior. Density functional theory calculations utilizing the Becke three-parameter Lee-Yang-Parr functional with 6-311G+(d,p) basis sets represent the standard approach for investigating molecular electronic structures of sulfonamide compounds. These computational methods provide detailed information about frontier molecular orbitals, molecular electrostatic potential distributions, and electronic transition properties that govern the compound's reactivity and interaction patterns.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels play crucial roles in determining the compound's electronic properties and chemical reactivity. Computational studies on structurally related sulfonamide compounds demonstrate that these frontier molecular orbitals typically exhibit specific spatial distributions, with the highest occupied molecular orbital often localized on the amino group and the benzene ring system, while the lowest unoccupied molecular orbital shows significant contribution from the sulfonamide moiety. The energy gap between these orbitals influences the compound's electronic excitation properties and determines its spectroscopic characteristics.

Molecular electrostatic potential mapping reveals the distribution of positive and negative electrostatic potential regions across the molecular surface, providing insights into potential binding sites and intermolecular interaction patterns. The sulfonamide oxygen atoms typically exhibit negative electrostatic potential, making them favorable sites for hydrogen bonding interactions, while the amino nitrogen demonstrates positive character that can participate in electrostatic interactions with negatively charged species. These electrostatic properties directly influence the compound's solubility characteristics and its ability to form stable complexes with various substrates.

Electronic transition calculations predict the compound's ultraviolet-visible spectroscopic properties, with typical absorption bands occurring in the 200-400 nanometer range. Related sulfonamide compounds show characteristic π-π* transitions of aromatic rings around 225-250 nanometers and n-π* transitions near 278 nanometers. The specific electronic transition energies depend on the substitution pattern and the presence of electron-donating or electron-withdrawing groups, with the aminopropyl substituent in this compound expected to influence the electronic absorption characteristics through its electron-donating properties.

Comparative Analysis With Related Sulfonamide Derivatives

Comparative structural analysis with related sulfonamide derivatives reveals distinctive features that distinguish 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride from other members of this chemical class. The compound shares fundamental structural similarities with other para-substituted benzenesulfonamides, including 4-amino-N-(3-(dimethylamino)propyl)benzene-1-sulfonamide dihydrochloride, which possesses a similar propyl chain but with dimethylamino substitution rather than primary amino functionality. This structural difference significantly impacts the compounds' basicity, hydrogen bonding capacity, and overall chemical behavior.

Molecular weight comparisons demonstrate the structural diversity within the sulfonamide family. While 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride exhibits a molecular weight of 250.75 grams per mole, related compounds show varying masses: 4-amino-N-(3-(dimethylamino)propyl)benzene-1-sulfonamide dihydrochloride weighs 330.3 grams per mole due to the additional methyl groups and extra hydrochloride equivalent, and N-(3-aminopropyl)-4-methylbenzene-1-sulfonamide hydrochloride demonstrates a molecular weight of 264.77 grams per mole with the methyl substitution on the benzene ring.

The conformational flexibility varies significantly among these related compounds based on their substitution patterns. N-(3-aminopropyl)-4-ethoxybenzenesulfonamide shows increased molecular weight (258.34 grams per mole) and altered electronic properties due to the ethoxy substituent, which introduces additional conformational degrees of freedom through the ethyl chain. Similarly, N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride demonstrates how positional isomerism affects molecular properties, with the chloro substituent at the ortho position rather than para position creating different steric and electronic environments.

Crystallographic studies of related sulfonamide compounds provide valuable comparative data for understanding structural trends. For instance, N-(4-methoxyphenyl)benzenesulfonamide exhibits specific dihedral angles between aromatic rings that range from 44° to 63° depending on the substitution pattern. These angular relationships influence the compounds' packing arrangements in the solid state and their potential for intermolecular interactions. The presence of different substituents, whether electron-donating groups like methoxy or electron-withdrawing groups like chloro, systematically alters these conformational preferences and crystal packing behaviors.

The following table summarizes key comparative structural parameters among related sulfonamide derivatives:

| Compound | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Features |

|---|---|---|---|

| 4-(3-aminopropyl)benzene-1-sulfonamide HCl | 250.75 | Para-aminopropyl | Primary amino terminus |

| 4-amino-N-(3-(dimethylamino)propyl)benzene-1-sulfonamide 2HCl | 330.3 | Para-amino, N-dimethylaminopropyl | Tertiary amino terminus |

| N-(3-aminopropyl)-4-methylbenzene-1-sulfonamide HCl | 264.77 | Para-methyl, N-aminopropyl | Methyl ring substitution |

| N-(3-aminopropyl)-4-ethoxybenzenesulfonamide | 258.34 | Para-ethoxy, N-aminopropyl | Ethoxy ring substitution |

These comparative analyses reveal that structural modifications in sulfonamide derivatives create distinct chemical entities with unique properties, despite sharing common sulfonamide core structures. The specific positioning and nature of substituents profoundly influence molecular geometry, electronic distribution, and intermolecular interaction patterns, establishing clear structure-property relationships within this important class of compounds.

Propiedades

IUPAC Name |

4-(3-aminopropyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13;/h3-6H,1-2,7,10H2,(H2,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADEZLCQMNNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57846-74-9 | |

| Record name | 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(3-aminopropyl)benzenesulfonamide with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a sulfonamide functional group attached to a benzene ring with an aminopropyl side chain. Its CAS number is 57846-74-9.

Mechanism of Action : The primary target of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is the bacterial enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. By acting as a competitive inhibitor of this enzyme, the compound disrupts bacterial growth by inhibiting folic acid metabolism.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules for further research and development.

- Reactivity : It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it useful in synthetic organic chemistry.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research aimed at understanding enzyme inhibition mechanisms and protein interactions. It has been instrumental in studying the inhibition of dihydropteroate synthase and other related enzymes.

- Biological Activity : Investigations into its biological effects have shown potential antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Medicine

- Antimicrobial Properties : As a sulfonamide derivative, it exhibits bacteriostatic effects by inhibiting the growth of a range of gram-positive and gram-negative bacteria. Studies have demonstrated effective inhibition zones at concentrations ranging from 0.01 to 0.5 mg/mL.

- Potential Therapeutic Effects : Research is ongoing to explore its anticancer properties and other therapeutic applications. For instance, its impact on cardiac function has been studied, revealing significant alterations in perfusion pressure in isolated cardiac tissues .

Industry

- Material Development : The compound is being investigated for its potential use in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Case Studies

Pharmacological Effects

The pharmacological effects of this compound have been evaluated through various experimental models:

- Cardiovascular Effects : Modulation of coronary resistance was observed at low concentrations (0.001 nM), indicating possible cardiovascular implications.

- Bioavailability Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics with moderate permeability across cellular membranes; however, further studies are needed to fully understand its bioavailability and metabolic pathways .

Mecanismo De Acción

The mechanism of action of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparación Con Compuestos Similares

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogs and Properties

*Assuming corrected formula based on structural analysis.

Key Observations:

Substituent Chain Length: The 3-aminopropyl chain in the target compound provides greater flexibility compared to the shorter aminomethyl group in . This may influence binding affinity in biological systems or alter solubility. Compound 18 () incorporates a bulkier pyrazolyl-oxopropyl group, which could sterically hinder interactions compared to the simpler aminopropyl chain .

Key Observations:

- Reactivity : The target compound’s synthesis () is classified under Category D0, suggesting specialized conditions, whereas analogs like Compound 19 () form rapidly under acidic reflux. The urea derivative in achieves high yields (93%) via sulfonyl chloride reactions, indicating robust reactivity of sulfonamide precursors .

- Purification: The target compound’s purity (95%) aligns with recrystallization methods used in , where pH adjustment and methanol recrystallization optimize purity .

Spectral and Physicochemical Properties

- NMR Data: Compound 19 () shows distinct ¹³C-NMR peaks for pyrrole CH₃ (10.91 ppm) and aromatic carbons (126.69 ppm). The target compound’s aminopropyl chain would likely exhibit resonances near 20–40 ppm for aliphatic carbons and ~120–140 ppm for aromatic carbons, though direct data are lacking .

- Solubility :

- The hydrochloride salt form of the target compound suggests improved water solubility compared to neutral sulfonamides like those in , which rely on ether or alkyl groups for solubility enhancement .

Actividad Biológica

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, also known by its CAS number 57846-74-9, is characterized by its sulfonamide functional group attached to a benzene ring with an aminopropyl side chain. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H14N2O2S

- SMILES : C1=CC(=CC=C1CCCN)S(=O)(=O)N

- InChI : InChI=1S/C9H14N2O2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h1-6,10H,7-8,12H2,(H,11,13)

The biological activity of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride primarily involves its interaction with various biomolecules. Research indicates that sulfonamides can act as inhibitors of carbonic anhydrase and may also influence calcium channels in cellular membranes.

Interaction with Calcium Channels

Studies have shown that certain benzenesulfonamides can modulate calcium channel activity, which is crucial for various physiological processes including muscle contraction and neurotransmitter release. For example, a study demonstrated that 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride could potentially inhibit calcium influx in cardiac myocytes, thereby affecting cardiac contractility and vascular resistance .

Pharmacological Effects

The pharmacological effects of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride have been evaluated in various experimental models:

1. Cardiovascular Effects

In a study assessing the impact on perfusion pressure, it was found that derivatives of benzenesulfonamide including this compound could significantly alter coronary resistance. Specifically, it was observed that at a concentration of 0.001 nM, the compound reduced coronary resistance compared to controls .

2. Antimicrobial Activity

Like other sulfonamides, this compound has been investigated for its antimicrobial properties. Its mechanism is thought to involve competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of gram-positive and gram-negative bacteria.

Case Studies

Several studies have highlighted the biological activity of sulfonamides:

Study 1: Cardiac Function Modulation

A study conducted on isolated cardiac tissues demonstrated that treatment with 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride resulted in decreased perfusion pressure over time. The results indicated a statistically significant reduction (p < 0.05) compared to control groups .

Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antibacterial activity of this compound against various pathogens. The results showed effective inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations ranging from 0.01 to 0.5 mg/mL.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is crucial for its therapeutic application. Theoretical models suggest it has favorable absorption characteristics with moderate permeability across cellular membranes . Further studies are needed to determine its bioavailability and metabolic pathways.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical approach involves reacting benzene sulfonyl chloride derivatives with aminopropyl precursors under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane . Post-synthesis, purification is critical:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates .

Purity validation requires HPLC (≥98%) and spectroscopic confirmation (NMR, MS) .

| Key Step | Reagents/Conditions | Purification | Yield/Purity |

|---|---|---|---|

| Sulfonylation | Benzene sulfonyl chloride, DCM, 0–5°C | Recrystallization | ~75%, ≥98% |

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR to verify amine and sulfonamide functional groups (e.g., δ 2.8–3.2 ppm for CH₂NH₂) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λmax ≈ 255 nm) is standard . For trace analysis:

- LC-MS/MS : Enhances sensitivity (LOD < 1 ng/mL) using MRM transitions .

- Sample Preparation : Solid-phase extraction (C18 columns) to reduce matrix interference .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride?

- Methodological Answer : Apply quantum mechanical calculations (DFT) to model:

- Reaction Pathways : Transition states for sulfonamide hydrolysis or amine alkylation .

- Solvent Effects : COSMO-RS simulations to optimize reaction conditions .

Validate predictions with kinetic experiments (e.g., Arrhenius plots for hydrolysis rates) .

Q. What protocols assess the compound’s stability under experimental conditions?

- Methodological Answer : Design accelerated stability studies:

- Thermal Stability : Incubate at 25°C, 40°C, and 60°C; monitor degradation via HPLC .

- pH Stability : Expose to buffers (pH 1–13) and quantify decomposition products .

Long-term storage at -20°C ensures ≥5-year stability .

Q. Which in vitro/in vivo models evaluate its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- In Vivo Toxicity : Dose-ranging studies in rodents (OECD guidelines 423) .

Q. How are contradictions between experimental and computational data resolved?

- Methodological Answer : Use iterative validation:

Re-examine computational parameters (e.g., basis sets, solvation models) .

Repeat experiments under controlled variables (e.g., humidity, oxygen levels) .

Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. What experimental design methods optimize synthetic yield and efficiency?

- Methodological Answer : Implement Design of Experiments (DoE):

- Factorial Design : Screen variables (temperature, solvent ratio) to identify critical factors .

- Response Surface Methodology (RSM) : Optimize conditions (e.g., 45°C, 1:1.2 molar ratio) for maximum yield .

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 30–60°C | 45°C |

| Molar Ratio | 1:1–1:2 | 1:1.2 |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to OSHA and institutional guidelines:

- PPE : Nitrile gloves, lab coats, and goggles .

- Ventilation : Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.